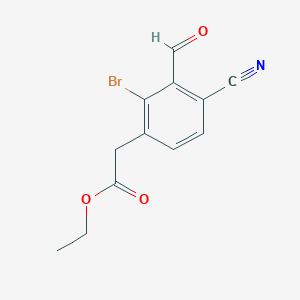

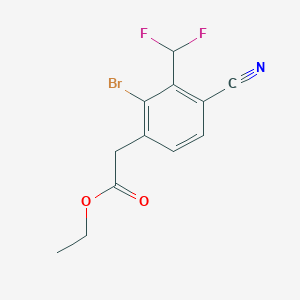

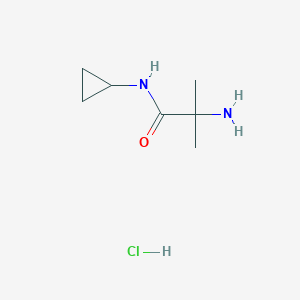

![molecular formula C11H14N2O B1486374 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 1141474-62-5](/img/structure/B1486374.png)

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Overview

Description

The compound “3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile” is a complex organic molecule. It contains a benzonitrile group, which is a type of aromatic compound, and a hydroxyethyl group, which is a type of alcohol. The molecule also contains a methylamino group, which is a type of amine .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzonitrile group would contribute to the aromaticity of the compound, while the hydroxyethyl and methylamino groups could potentially form hydrogen bonds .

Chemical Reactions Analysis

Amines, such as the methylamino group in this compound, are known to be good nucleophiles and can participate in a variety of reactions. They can react with carbonyl compounds to form imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Chemical Reactions and Catalysis

- Montmorillonite Clay Catalysis : A study investigated the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, resulting in the formation of benzonitrile among other products. This reaction, involving variations of benzonitrile, was examined under different conditions, providing insights into the catalytic properties and pathways of benzonitrile derivatives (Wali et al., 1998).

Organic Synthesis

- Synthesis of Ureido Sugars : Research on the synthesis of new ureido sugars involved reactions with methyl, ethyl, or benzyl esters, suggesting potential pathways for synthesizing compounds related to 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Magnetic Refrigeration and Magnetism

- Magnetic Refrigeration Studies : A study on tetranuclear lanthanide cages with in situ ligand transformation, involving compounds structurally related to benzonitrile, revealed significant magnetocaloric effects and magnetic relaxation, indicating potential applications in magnetic refrigeration (Sheikh, Adhikary, & Konar, 2014).

Material Science

- Condensation Studies in Material Science : Research on the condensation of various nitriles, including benzonitrile, with 2-hydroxy-4,6-dimethylacetophenone provides insights into the chemical properties and potential material science applications of benzonitrile derivatives (Sosnovskikh, 1998).

Pharmaceutical Research

- Anti-Tumor Agents : A study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, a compound structurally similar to benzonitrile, explored its use as a precursor for synthesizing potential anti-tumor agents (Badrey & Gomha, 2012).

Crystal and Molecular Docking Studies

- Crystal Structure and FAK Inhibition : The crystal structure of a benzonitrile derivative was studied for its potential as a focal adhesion kinase (FAK) inhibitor, indicating its relevance in anticancer research (Kiran et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as oximes and hydrazones are known to react with aldehydes and ketones to form new compounds . This suggests that 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile might interact with its targets in a similar manner, leading to changes in the targets’ structure and function.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities . This suggests that this compound might also influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

It is known that similar compounds, such as hydroxyethyl starch, are metabolized by plasma α-amylase prior to excretion via the renal route . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound might have a wide range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the stability of similar compounds, such as 2-hydroxyethyl cellulose, can be influenced by factors such as ph, ionic strength of the electrolyte, and the presence of surfactants . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters . The interaction between this compound and MAO-A results in the inhibition of the enzyme’s activity, which can affect neurotransmitter levels in the brain.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cardiomyocytes, thereby protecting them from ischemic injury . This compound also impacts the expression of genes involved in oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MAO-A, for instance, involves binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function Over time, the compound has been observed to maintain its stability under controlled conditionsLong-term studies have shown that the compound can have sustained protective effects on cardiomyocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as protecting against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses have been associated with hypotensive effects in canines . The threshold effects and toxicities observed in these studies are crucial for determining safe and effective dosage ranges.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which affect its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is localized within specific cellular compartments, such as the endoplasmic reticulum and vesicular structures . These localizations are directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Properties

IUPAC Name |

3-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(5-6-14)9-11-4-2-3-10(7-11)8-12/h2-4,7,14H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBRTHBTRXXYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

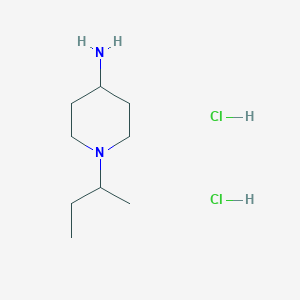

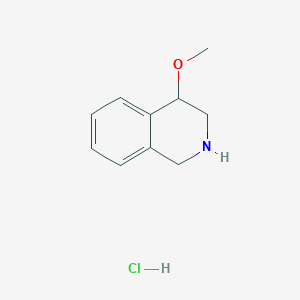

![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)

![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)

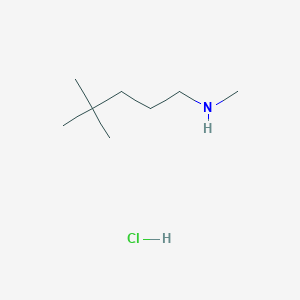

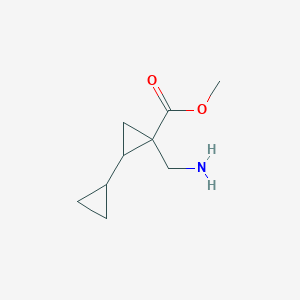

![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)